molecular formula C18H27N3O B2615194 (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone CAS No. 2034264-22-5

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone

Cat. No.: B2615194
CAS No.: 2034264-22-5
M. Wt: 301.434
InChI Key: LYSHQZXZBHDLKH-UHFFFAOYSA-N
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Description

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is a synthetic organic compound featuring a methanone core bridging a 4-methylpiperazine moiety and a 3-phenyl-substituted azepane ring. The 4-methylpiperazine group is a common pharmacophore in medicinal chemistry, often associated with improved solubility and receptor-binding interactions, while the 3-phenylazepane moiety may confer conformational rigidity and lipophilicity.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(3-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O/c1-19-11-13-20(14-12-19)18(22)21-10-6-5-9-17(15-21)16-7-3-2-4-8-16/h2-4,7-8,17H,5-6,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSHQZXZBHDLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone typically involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalytic amount of dimethylformamide (DMF) to form the corresponding acyl chloride. This intermediate is then reacted with 1-methylpiperazine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes and receptors, leading to its anti-inflammatory and anticancer effects. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Key Observations:

Polarity and Solubility : The benzoic acid derivative (C₁₂H₁₆N₂O₂) is likely more water-soluble due to its ionizable carboxylic acid group, whereas the azepane-containing compound (C₁₇H₂₄N₃O) may exhibit higher membrane permeability due to lipophilic groups .

Thermal Stability: Higher melting points in the benzoic acid analog suggest stronger intermolecular forces (e.g., hydrogen bonding) compared to the methanol derivative .

Biological Activity

(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is C16H22N2C_{16}H_{22}N_{2}, with a molecular weight of 246.36 g/mol. The compound features a piperazine ring substituted with a methyl group and a phenylazepane moiety, contributing to its unique biological profile.

PropertyValue
Molecular FormulaC₁₆H₂₂N₂
Molecular Weight246.36 g/mol
CAS Number2034264-22-5
IUPAC Name(4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone

The biological activity of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Research indicates that it can inhibit certain enzymatic activities, leading to anti-inflammatory and anticancer effects. The structural characteristics allow it to effectively bind to active sites, modulating the activity of these targets.

Anticancer Properties

Studies have highlighted the potential anticancer properties of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone. In vitro assays have demonstrated its efficacy against various cancer cell lines, suggesting that it may induce apoptosis and inhibit cell proliferation through pathways involving cell cycle arrest and apoptosis induction.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. It appears to exert its effects by modulating pro-inflammatory cytokines and inhibiting pathways associated with inflammatory responses. This activity positions it as a candidate for further development in treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone on human breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving caspase activation leading to apoptosis.

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound using a murine model of acute inflammation. Treatment with (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

Research Applications

The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex molecules. Its unique structure allows for modifications that can enhance its biological activity or selectivity towards specific targets.

Comparison with Similar Compounds

To better understand the uniqueness of (4-Methylpiperazin-1-yl)(3-phenylazepan-1-yl)methanone, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesNotable Activities
(4-Methylpiperazin-1-yl)(1H-pyrazol-4-y)ketonePiperazine ring, pyrazole moietyAnticancer, anti-inflammatory
N-Methylpiperazine derivativesSimilar piperazine structureDiverse biological activities

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